N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
The compound N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide features a fused cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core, a seven-membered cycloheptane ring fused with a thienopyrimidine scaffold. The 3-methoxybenzyl propanamide side chain introduces electron-donating methoxy substituents, which may influence both physicochemical properties and biological interactions. Thienopyrimidine derivatives are widely studied for their antimicrobial, anticancer, and kinase inhibitory activities, making structural comparisons critical for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-28-15-7-5-6-14(12-15)13-23-19(26)11-10-18-24-21(27)20-16-8-3-2-4-9-17(16)29-22(20)25-18/h5-7,12H,2-4,8-11,13H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVHLXTTDNJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Methoxybenzyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Cyclohepta-thieno-pyrimidine core : This heterocyclic structure is associated with various pharmacological effects.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thieno-pyrimidines exhibit significant antimicrobial activity. For instance:
- A study highlighted the antimicrobial effects of similar thieno-pyrimidine compounds against Gram-positive and Gram-negative bacteria. The derivatives showed Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like gentamicin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 | |
| Compound B | Escherichia coli | 0.250 | |
| Compound C | Pseudomonas aeruginosa | 0.500 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the methoxybenzyl group may facilitate membrane penetration, leading to cell lysis.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of synthesized thieno-pyrimidine derivatives. The results indicated that compounds with modifications at the methoxy group exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Study 2: Molecular Docking Analysis
Molecular docking studies were performed to understand the binding affinity of this compound to bacterial targets. These studies suggested a strong interaction with the active site of bacterial enoyl reductase (InhA), a crucial enzyme in fatty acid biosynthesis .
Comparison with Similar Compounds
Research Findings and Implications
- SAR insights : Lipophilicity (logP > 4) correlates with membrane permeability in dimethylphenyl analogs, suggesting the target compound’s moderate logP (~4.1) may balance solubility and absorption .
- Synthetic challenges : Suzuki-Miyaura coupling () and carboxamide coupling () are common for introducing aryl groups, but methoxybenzyl propanamides may require optimized catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
